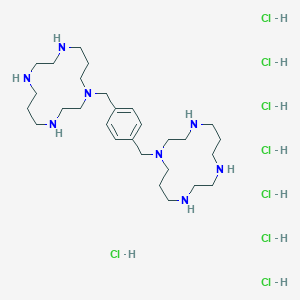

Plerixafor Octahydrochloride

描述

Synthesis Analysis

The synthesis of Plerixafor involves several key steps, starting from diethyl malonate and progressing through a series of reactions including aminolysis with ethylenediamine, Michael reaction with methyl acrylate, and cyclization, to finally yield 1,4,8,11-tetraazacyclotetradecane-5,7,12-trione. This intermediate undergoes condensation with α,α'-dibromo-p-xylene, followed by reduction to produce Plerixafor. This synthesis pathway is noted for its low cost, convenient operations, and suitability for industrial manufacturing without the need for column chromatography, achieving an overall yield of 27.5% (Hu Yang, 2010).

Molecular Structure Analysis

Plerixafor is a bicyclam derivative that acts by blocking the CXCR4 chemokine receptor. Its molecular structure facilitates the rapid movement of stem cells out of the bone marrow and into circulating blood. The effectiveness of Plerixafor in various applications, including stem cell mobilization, is significantly attributed to its unique molecular structure that specifically antagonizes CXCR4 (Drugs in R & D, 2007).

Chemical Reactions and Properties

Plerixafor Octahydrochloride's chemical properties are central to its function as a stem cell mobilizer. It selectively inhibits the binding of CXCR4 to its natural ligand, SDF-1, disrupting a crucial interaction for hematopoietic stem cell trafficking. This mechanism is pivotal for its application in mobilizing stem cells for autologous transplantation in patients with conditions like non-Hodgkin lymphoma and multiple myeloma (A. Cashen, 2009).

Physical Properties Analysis

The physical properties of Plerixafor Octahydrochloride, such as its solubility in water and stability under various conditions, play a critical role in its formulation and administration. While specific studies focusing exclusively on the physical properties of Plerixafor Octahydrochloride were not identified, its formulation as an injectable solution for clinical use implies a thorough understanding and optimization of these properties to ensure efficacy and patient safety.

Chemical Properties Analysis

Plerixafor's chemical properties, including its reactivity and interaction with biological molecules, underpin its therapeutic utility. Its ability to antagonize the CXCR4 receptor is a direct consequence of its chemical structure, enabling it to effectively mobilize hematopoietic stem cells by interfering with the CXCR4-SDF-1 axis. This property is crucial for its use in enhancing stem cell mobilization for transplantation (Jingzhe Wang et al., 2020).

科学研究应用

Plerixafor Octahydrochloride, also known as Mozobil® or AMD3100, is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer . It has been used in the field of oncoimmunology and has been approved by the Food and Drug Administration (FDA, USA) in 2008 .

The mechanism of action of Plerixafor is based on blocking of the CXCR4 binding to its specific ligand SDF-1α, that leads to an increase in the number of hematopoietic stem cells circulating in the systemic blood flow, and, as a result, suppresses the development of cancer .

The synthesis of Plerixafor involves several steps, including the introduction of protective groups at the three nitrogen atoms of cyclam, reaction of trisubstituted cyclams with para-xylylene dihalide, and removal of the protective groups .

-

Hematopoietic Stem Cell Mobilization

- Plerixafor Octahydrochloride is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .

- As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .

- Compared to placebo with G-CSF, the Plerixafor and G-CSF mobilization regimen has a higher probability of achieving the optimal CD34+ cell target for tandem transplantation in fewer apheresis procedures .

-

Immunostimulation

安全和危害

Plerixafor Octahydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .

未来方向

Plerixafor Octahydrochloride is currently used in patients with mobilization failure with G-CSF and is administered subcutaneously . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure . The incidence of mobilization failure among donors is lower, but Plerixafor is not approved among donors with mobilization failure .

属性

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8.8ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPDYPUTTUXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H62Cl8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935148 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Plerixafor Octahydrochloride | |

CAS RN |

155148-31-5 | |

| Record name | JM 3100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLERIXAFOR OCTAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD49913540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。